7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
“7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound that has been used in the synthesis of novel heterocyclic systems . It has been used as a starting material in the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves reacting 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization by the action of MeONa . Alkaline hydrolysis of the resulting ester leads to the formation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid in high yield .Chemical Reactions Analysis
One notable chemical reaction involving this compound is its iodination in the CH2Cl2–H2O system in the presence of NaHCO3, which leads to 4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene salt .Scientific Research Applications
Synthesis of Novel Heterocyclic Systems 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is utilized in the synthesis of new heterocyclic systems. For example, Muzychka et al. (2019) developed a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, which involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by the elimination of hydrogen iodide. This process is significant for creating new tricyclic systems based on pyrrolo[2,3-d]pyrimidine (Muzychka, Yaremchuk, Verves, & Smolii, 2019).
Antiviral Activity The compound is also a precursor in the synthesis of antiviral agents. Legraverend et al. (1985) described the conversion of 5-Allyl-2-amino-4,6-dihydroxypyrimidine to yield pyrimidine intermediates leading to carbocyclic analogues of 7-deazaguanosine. These compounds exhibited selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Chemical Modifications and Antiviral Profiling Further modifications of this compound and its analogues can result in significant antiviral properties. For example, Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides showing in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy, Smoleń, Tloušt’ová, Pohl, Oždian, Hejtmánková, Líšková, Gurská, Džubák, Hajdůch, & Hocek, 2017).
Synthesis of Functionalized Compounds The synthesis of functionalized pyrrolo[2,3-d]pyrimidines is another application. Marcotte, Rombouts, and Lubell (2003) synthesized benzyl esters of pyrrolo[3,2-d]pyrimidines by converting 4-oxoproline into different ureas, which were then converted into respective pyrrolo[3,2-d]pyrimidines, highlighting the diversity in synthesizing these compounds (Marcotte, Rombouts, & Lubell, 2003).
Future Directions
The search for methods of synthesis of new compounds of the triazaacenaphthylene class, which includes “7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid”, is an urgent task . The synthesis of new heterocyclic systems is a promising strategy in the search for biologically active compounds .
Properties
IUPAC Name |
4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPMNBYXRZDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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